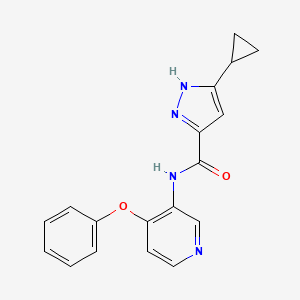
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamide derivatives and has been shown to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 4 (PDE4), Janus kinase 2 (JAK2), and histone deacetylases (HDACs). These enzymes and receptors are known to play a crucial role in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and receptors. For instance, this compound has been shown to inhibit PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). Similarly, 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide inhibits JAK2 by binding to its active site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide are dependent on the specific enzyme or receptor that is being inhibited. For instance, the inhibition of PDE4 by this compound leads to an increase in cAMP levels, which can result in anti-inflammatory and anti-tumor effects. Similarly, the inhibition of JAK2 by 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can lead to a reduction in cytokine signaling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to exhibit high selectivity and potency, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective inhibitors of various enzymes and receptors. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is another potential direction for future research.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-bromo-2-fluoropyridine with 3-aminophenol in the presence of a base. The resulting product is then reacted with cyclopropyl isocyanate to yield the desired compound.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-10-14(21-22-15)12-6-7-12)20-16-11-19-9-8-17(16)24-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQRZYRJSLOVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NC3=C(C=CN=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)